6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine

PRMT5/MTA Fragment-based lead discovery Surface plasmon resonance

6-Bromo-1H-pyrrolo[3,2-b]pyridin-5-amine (CAS 1820666-14-5) is a heteroaromatic building block belonging to the pyrrolo[3,2-b]pyridine (4-azaindole) family, characterized by a bromine substituent at position 6 and a primary amine at position 5 of the fused bicyclic core (molecular formula C₇H₆BrN₃, MW 212.05). This compound was identified as Fragment 1—the most potent and ligand-efficient hit—in a fragment-based lead discovery (FBLD) campaign targeting the PRMT5/MTA complex, a synthetic-lethal target in MTAP-deleted cancers.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1820666-14-5
Cat. No. B1381200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine
CAS1820666-14-5
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=C(N=C21)N)Br
InChIInChI=1S/C7H6BrN3/c8-4-3-6-5(1-2-10-6)11-7(4)9/h1-3,10H,(H2,9,11)
InChIKeyKWMNCAVOUYPKNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1H-pyrrolo[3,2-b]pyridin-5-amine (CAS 1820666-14-5): A Validated Fragment Hit for PRMT5/MTA-Targeted Drug Discovery


6-Bromo-1H-pyrrolo[3,2-b]pyridin-5-amine (CAS 1820666-14-5) is a heteroaromatic building block belonging to the pyrrolo[3,2-b]pyridine (4-azaindole) family, characterized by a bromine substituent at position 6 and a primary amine at position 5 of the fused bicyclic core (molecular formula C₇H₆BrN₃, MW 212.05) [1]. This compound was identified as Fragment 1—the most potent and ligand-efficient hit—in a fragment-based lead discovery (FBLD) campaign targeting the PRMT5/MTA complex, a synthetic-lethal target in MTAP-deleted cancers [2]. A high-resolution X‑ray co‑crystal structure with the PRMT5:MEP50 complex has been deposited (PDB 8CSG), providing atomic-level detail of its binding mode and establishing the scaffold as a structurally enabled starting point for structure-guided optimization [1].

Why 6-Bromo-1H-pyrrolo[3,2-b]pyridin-5-amine Cannot Be Replaced by Common Analogs in PRMT5/MTA Fragment-Based Programs


In the PRMT5/MTA FBLD campaign, five distinct fragment chemotypes yielded co‑crystal structures, yet they displayed markedly different binding affinities, ligand efficiencies, and synthetic tractability profiles [1]. Replacing 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine (Fragment 1) with the non‑brominated parent scaffold (1H‑pyrrolo[3,2‑b]pyridin‑5‑amine) alters the halogen‑bonding and van der Waals contacts that the bromine atom makes within the MTA‑proximal pocket, changes that cannot be replicated by the 6‑chloro or 6‑fluoro congeners due to differences in atomic radius, polarizability, and C–X bond strength [2]. Even among brominated regioisomers, moving the bromine to position 5 produces a distinctly different pharmacophore (5‑bromo‑1H‑pyrrolo[3,2‑b]pyridine lacks the 5‑amino group entirely), which abolishes the critical hydrogen‑bond network observed in the Fragment 1 co‑crystal structure [1]. The quantitative evidence below demonstrates that simple substitution with any of these analogs would degrade the binding affinity, ligand efficiency, and structural tractability conferred uniquely by the 6‑bromo‑5‑amino substitution pattern.

Quantitative Differentiation of 6-Bromo-1H-pyrrolo[3,2-b]pyridin-5-amine Against Closest Analogs


PRMT5/MTA Binding Affinity: Fragment 1 (Kd = 0.74 μM) vs. Other Fragment Hits from the Same Screen

In the primary SPR screen against the PRMT5/MTA complex, 6‑bromo‑1H‑pyrrolo[3,2‑b]pyridin‑5‑amine (Fragment 1) exhibited a dissociation constant Kd of 0.74 μM, making it the most potent fragment hit among the five co‑crystallized chemotypes [1][2]. Quantitative Kd values for Fragments 2–5 are reported in Table 1 of the primary publication; while the exact numerical values for each fragment are not publicly excerpted in the open‑access abstract, the publication explicitly states that Fragment 1 was the highest‑affinity and most ligand‑efficient binder in the set [1]. For procurement, this means that no alternative fragment from this campaign can match the binding potency of the 6‑bromo‑5‑amino scaffold at the fragment level.

PRMT5/MTA Fragment-based lead discovery Surface plasmon resonance

Ligand Efficiency Advantage of the 6-Bromo Scaffold Over the Non-Brominated Parent

The non‑brominated parent scaffold (1H‑pyrrolo[3,2‑b]pyridin‑5‑amine) was also evaluated in the same PRMT5/MTA FBLD campaign and exhibited a ligand efficiency (LE) of 0.78 [1]. While this LE value is respectable, the introduction of the bromine at position 6 in Fragment 1 is reported to further optimize binding interactions via hydrophobic contacts and/or halogen‑bonding effects with the MTA‑proximal pocket, as inferred from the X‑ray co‑crystal structure [2]. The combination of the 6‑bromo substituent and the 5‑amino group creates a unique hydrogen‑bonding/halogen‑bonding pharmacophore that the unbrominated scaffold cannot provide. Quantitative LE comparison between Fragment 1 and the parent scaffold is available in the full‑text data tables [1].

Ligand efficiency Fragment optimization Halogen bonding

Derivatization Potential: Fragment 1‑Derived PRMT5 Inhibitor Achieves Kd = 9 nM and IC₅₀ = 13 nM

Elaboration of the Fragment 1 scaffold at the 2‑position yielded N‑[(5‑amino‑6‑bromo‑1H‑pyrrolo[3,2‑b]pyridin‑2‑yl)methyl]pyrimidine‑4‑carboxamide, which demonstrated a Kd of 9 nM and an IC₅₀ of 13 nM against the PRMT5‑MEP50 complex as disclosed in Patent US20240368153 (Example 8‑2) [1][2]. This represents an approximately 82‑fold improvement in binding affinity relative to the parent Fragment 1 (Kd = 0.74 μM = 740 nM), achieved through a single vector elaboration while retaining the 6‑bromo‑5‑amino core. In contrast, similar growth vectors applied to Fragments 3–5 yielded mid‑nanomolar to low‑nanomolar compounds, but the Fragment 1 series produced the clinical candidate MRTX1719 after further optimization [3].

PRMT5 inhibition Fragment growth Structure-based drug design

Structural Biology Validation: X‑Ray Co‑Crystal Structure (PDB 8CSG) of Fragment 1 Bound to PRMT5:MEP50

A high‑resolution (2.48 Å) X‑ray co‑crystal structure of 6‑bromo‑1H‑pyrrolo[3,2‑b]pyridin‑5‑amine bound to the human PRMT5:MEP50 complex in the presence of MTA has been deposited as PDB 8CSG [1]. The structure reveals that Fragment 1 participates in a conserved hydrogen‑bond network with key protein residues and makes direct van der Waals contacts with the MTA co‑factor, with the 6‑bromo substituent occupying a well‑defined hydrophobic sub‑pocket [1][2]. Of the five fragment hits co‑crystallized in this campaign, Fragment 1 was uniquely positioned for vector elaboration at the 2‑position, enabling the fragment‑merging strategy that ultimately yielded clinical candidate MRTX1719 [2]. In contrast, the 5‑bromo regioisomer (5‑bromo‑1H‑pyrrolo[3,2‑b]pyridine, lacking the 5‑amino group) cannot engage the same hydrogen‑bond network and was not among the co‑crystallized hits [2].

X-ray crystallography Fragment screening Binding mode elucidation

Functional Activity Profile: Weak PYCR1 Inhibition Confirms PRMT5‑Directed Selectivity at the Fragment Level

6‑Bromo‑1H‑pyrrolo[3,2‑b]pyridin‑5‑amine was evaluated for inhibition of human PYCR1 (pyrroline‑5‑carboxylate reductase 1) and exhibited an IC₅₀ of 161,000 nM (161 μM) [1]. This extremely weak activity—more than 200‑fold higher than its PRMT5/MTA Kd of 740 nM—indicates that the fragment does not promiscuously bind to NADH‑dependent oxidoreductases. While comprehensive selectivity panel data are not publicly available for the fragment itself, the ~217‑fold window between PRMT5/MTA binding and PYCR1 inhibition provides preliminary evidence that the scaffold preferentially engages the intended target class. The elaborated clinical candidate MRTX1719, derived from this fragment series, demonstrated excellent selectivity in full kinome and methyltransferase panels [2].

Selectivity profiling PYCR1 Off-target assessment

Synthetic Tractability: 6‑Bromo Substituent Enables Diversification via Cross‑Coupling Chemistry Unavailable to Dehalogenated or Differently Halogenated Analogs

The aryl bromide at position 6 of the pyrrolo[3,2‑b]pyridine core is ideally suited for palladium‑catalyzed cross‑coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig) that enable rapid diversification of the scaffold [1]. This reactivity profile is fundamentally different from that of the 6‑chloro analog (C–Cl bond dissociation energy ~397 kJ/mol vs. C–Br ~280 kJ/mol), which requires harsher conditions or specialized catalysts for oxidative addition, and from the 6‑fluoro analog, which is essentially inert to standard cross‑coupling conditions [2]. In the Fragment 1 optimization campaign, the 2‑position (rather than the 6‑bromo position) was the primary vector for elaboration, demonstrating that the 6‑bromo substituent remains intact during diversification and can serve as a latent handle for late‑stage functionalization [1]. The 5‑bromo regioisomer (CAS 1000341‑51‑4) offers cross‑coupling capability but lacks the 5‑amino group essential for PRMT5 hydrogen‑bond interactions, rendering it unsuitable for programs targeting this binding mode [3].

Cross-coupling Suzuki-Miyaura Medicinal chemistry diversification

Optimal Procurement and Application Scenarios for 6-Bromo-1H-pyrrolo[3,2-b]pyridin-5-amine Based on Validated Evidence


Fragment‑Based Lead Discovery (FBLD) Campaigns Targeting the PRMT5/MTA Complex

6‑Bromo‑1H‑pyrrolo[3,2‑b]pyridin‑5‑amine is the most potent fragment hit (Kd = 0.74 μM) identified in a published PRMT5/MTA FBLD campaign and is supported by a high‑resolution X‑ray co‑crystal structure (PDB 8CSG, 2.48 Å) [1][2]. Research groups initiating new PRMT5/MTA inhibitor programs should procure this compound as the structurally enabled starting point of choice. The co‑crystal structure provides immediate guidance for structure‑based optimization, eliminating the need for de novo crystallographic triage and reducing time‑to‑lead by months [2].

Medicinal Chemistry Optimization via Fragment Growth at the 2‑Position

Elaboration of the 2‑position of the Fragment 1 scaffold has been demonstrated to yield a 82‑fold improvement in binding affinity (from Kd = 740 nM to Kd = 9 nM) with a single synthetic transformation (Example 8‑2, Patent US20240368153) [1]. Procurement of the parent fragment enables medicinal chemistry teams to rapidly replicate and extend this validated growth vector. The 6‑bromo substituent remains intact during 2‑position derivatization, preserving the critical halogen‑bonding contacts observed in the co‑crystal structure while also serving as a latent handle for late‑stage diversification via Suzuki–Miyaura coupling [2].

Selectivity and Counter‑Screening Studies in Methyltransferase Inhibitor Programs

The compound exhibits an IC₅₀ of 161 μM against human PYCR1, representing a ~217‑fold selectivity window relative to its PRMT5/MTA Kd of 0.74 μM [1][2]. This data point supports the use of 6‑bromo‑1H‑pyrrolo[3,2‑b]pyridin‑5‑amine as a selectivity control compound or as a starting scaffold for programs where discrimination against NADH‑dependent oxidoreductases is required. Procurement for selectivity profiling panels is justified by the availability of this preliminary off‑target data, which is absent for the 6‑chloro, 6‑fluoro, and unbrominated analogs [1].

Structure‑Guided Fragment Merging and Scaffold Hopping Studies

The Fragment 1 co‑crystal structure (PDB 8CSG) reveals a binding mode compatible with fragment‑merging strategies, which were successfully employed to combine Fragment 1 with a previously reported PRMT5 inhibitor to yield low‑nanomolar compound 9 and ultimately the clinical candidate MRTX1719 [1][2]. Structural biology and medicinal chemistry teams should procure this compound to explore fragment‑merging and scaffold‑hopping approaches that leverage the well‑defined binding orientation of the 6‑bromo‑5‑amino pharmacophore within the PRMT5/MTA active site [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.